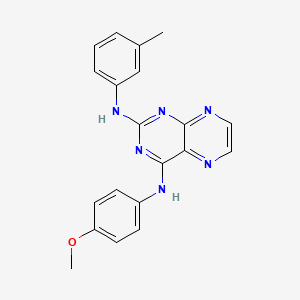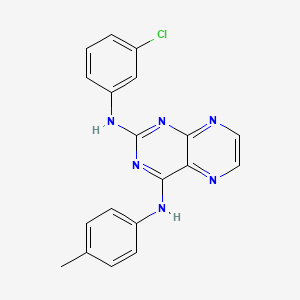
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine, also known as 4-Methyl-3-methoxy-N-phenyl-pteridine-2,4-diamine or 4-MMPDA, is a synthetic pteridine compound with a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds and has been used in a number of biochemical and physiological studies. This review will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-MMPDA.
科学研究应用
4-MMPDA has been used in a number of scientific research applications, including the synthesis of various compounds, such as 4-methoxy-3-methylphenylhydrazine and 4-methoxy-3-methylphenylhydrazine-2-carboxylic acid. It has also been used as a reagent in the synthesis of other compounds, such as 4-methoxy-3-methylphenylhydrazine-2-carboxylic acid ethyl ester and 4-methoxy-3-methylphenylhydrazine-2-carboxylic acid methyl ester. In addition, 4-MMPDA has been used in the synthesis of various polymers, such as poly(4-methoxy-3-methylphenylhydrazine-2-carboxylic acid) and poly(4-methoxy-3-methylphenylhydrazine-2-carboxylic acid ethyl ester).
作用机制
4-MMPDA is believed to act as an agonist at the sigma-1 receptor, which is a type of G-protein coupled receptor (GPCR). It is thought to bind to the receptor and activate it, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
4-MMPDA has been shown to have a number of biochemical and physiological effects, including the inhibition of the enzyme monoamine oxidase A (MAO-A). This inhibition can lead to increased levels of serotonin, norepinephrine, and dopamine in the brain, which can have a number of beneficial effects, such as improved mood, improved cognition, and improved sleep. In addition, 4-MMPDA has been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-MMPDA has a number of advantages for use in lab experiments, including its high solubility in water and its low toxicity. In addition, it is relatively stable, making it suitable for long-term storage. However, it is important to note that 4-MMPDA is a synthetic compound, and as such, it is important to ensure that it is used in a safe and controlled environment.
未来方向
The potential applications of 4-MMPDA are vast, and there are a number of future directions that could be explored. For example, further research could be conducted into the effects of 4-MMPDA on cognitive function, as well as its potential as a therapeutic agent for various neurological disorders. In addition, 4-MMPDA could be further studied for its potential as an anti-inflammatory agent, as well as its potential as an antidepressant. Finally, 4-MMPDA could be further explored for its potential as an analgesic agent, as well as its potential as a neuroprotective agent.
合成方法
4-MMPDA can be synthesized by a number of methods, including a two-step reaction sequence involving the condensation of 4-methoxyphenylacetic acid and 3-methylphenylhydrazine. This reaction yields the desired product in a high yield. Other methods such as the reaction of 4-methoxyphenylacetic acid and 3-methylphenylhydrazine in the presence of a base, or the reaction of 4-methoxyphenylacetic acid and 3-methylphenylhydrazine in the presence of an acid, can also be used to synthesize 4-MMPDA.
属性
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-4-3-5-15(12-13)24-20-25-18-17(21-10-11-22-18)19(26-20)23-14-6-8-16(27-2)9-7-14/h3-12H,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQBQOTKPMZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-methoxyphenyl)-N2-(m-tolyl)pteridine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421172.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)
![8-(4-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6421179.png)
![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)

![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)



![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)